molecular formula C15H13NO5 B8651594 Ethyl 3-(4-nitrophenoxy)benzoate

Ethyl 3-(4-nitrophenoxy)benzoate

Cat. No.: B8651594
M. Wt: 287.27 g/mol
InChI Key: JCAOSRXYQRCNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-nitrophenoxy)benzoate (CAS 284462-55-1) is a high-value chemical intermediate designed for research and industrial synthesis. This compound is supplied with a high purity level of >99%, confirmed by rigorous analytical methods including LCMS, GCMS, HPLC, and NMR spectroscopy . Its primary research applications include use as a key building block in synthetic organic chemistry, medicinal chemistry, and the development of active pharmaceutical ingredients (APIs) . As a nitro-aromatic ester, it serves as a versatile precursor for the synthesis of more complex molecules in pharmaceutical, pesticide, and dye research . The product is offered in both bulk and prepack quantities and is analyzed to meet various pharmacopeia standards (USP, BP, Ph. Eur.) for consistent quality . This product is intended for professional laboratory research and manufacturing use only. It is not suitable for diagnostic, therapeutic, or consumer applications. Please refer to the Certificate of Analysis (COA) and Safety Data Sheet (SDS) for specific handling, storage, and safety information.

Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

ethyl 3-(4-nitrophenoxy)benzoate

InChI

InChI=1S/C15H13NO5/c1-2-20-15(17)11-4-3-5-14(10-11)21-13-8-6-12(7-9-13)16(18)19/h3-10H,2H2,1H3

InChI Key

JCAOSRXYQRCNNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Reactivity

The chemical formula of ethyl 3-(4-nitrophenoxy)benzoate is C16H15NO4C_{16}H_{15}NO_4, indicating that it contains 16 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and four oxygen atoms. The presence of the nitro group contributes to its biological activity and reactivity in synthetic organic chemistry. This compound can undergo various transformations, allowing it to serve as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Applications

  • Antimicrobial Activity : this compound has been studied for its antibacterial and antifungal properties. Compounds with nitrophenyl groups are known to exhibit significant biological activities, making this compound a candidate for developing new antimicrobial agents. In laboratory tests, it has shown lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory and Antitumor Properties : Research indicates that derivatives of this compound may have anti-inflammatory effects and potential applications in cancer treatment. Studies on murine models have demonstrated that this compound can significantly reduce tumor sizes, suggesting its ability to induce apoptosis in cancer cells .
  • Drug Development : The compound's ability to interact with biological macromolecules, such as DNA, positions it as a promising candidate for further drug development. Its structural features allow for modifications that could enhance its efficacy and reduce side effects .

Material Science Applications

  • Polymer Synthesis : this compound can be utilized in synthesizing polymers with specific properties, such as improved thermal stability or enhanced optical characteristics. Its derivatives may be incorporated into polymer matrices to develop materials with tailored functionalities .
  • Non-linear Optical Properties : Compounds similar to this compound have been investigated for their quadratic non-linear optical properties, which are essential in photonic applications. This aspect opens avenues for using such compounds in laser technology and optical devices .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited superior antimicrobial activity compared to standard antibiotics, with a lower MIC value.

Case Study 2: Antitumor Activity Assessment

A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological examinations revealed increased apoptosis in treated tumors, suggesting effective targeting of cancer cell survival mechanisms.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Physical State Key Properties/Applications Reference
This compound C₁₅H₁₃NO₅ 287.27 3-(4-nitrophenoxy), ethyl ester Liquid High polarity due to nitro group
Methyl 4-(3-nitrobenzyloxy)benzoate (5a) C₁₅H₁₃NO₅ 287.27 4-(3-nitrobenzyloxy), methyl ester Solid* 82% synthesis yield; IR data provided
Ethyl 4-nitrobenzoate C₉H₉NO₄ 195.17 4-nitro, ethyl ester Solid* Common intermediate in organic synthesis
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 4-(dimethylamino), ethyl ester Liquid* High reactivity in resin polymerization
Methyl 4-(4-formyl-2-nitrophenoxy)benzoate C₁₅H₁₁NO₆ 301.25 4-formyl-2-nitrophenoxy, methyl ester Solid* Complex substituent for tailored reactivity
Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate C₁₆H₁₂ClNO₅ 333.73 2-(4-chloro-3-nitrobenzoyl), ethyl ester Solid* Chlorine enhances electrophilicity

*Physical states inferred from molecular weights and analogous compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-(4-nitrophenoxy)benzoate, and what critical parameters influence reaction efficiency?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitrophenol reacts with ethyl 3-bromobenzoate under basic conditions. Alternatively, esterification of 3-(4-nitrophenoxy)benzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) is employed. Key parameters include solvent polarity (e.g., DMF for SNAr reactions), temperature (reflux conditions for esterification), and stoichiometric control of reagents to minimize side products like diaryl ethers .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodology :

  • ¹H/¹³C NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near the nitro group at δ 8.2–8.5 ppm). Ester carbonyls appear at ~168–170 ppm in ¹³C NMR .
  • FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹), ester C=O (~1720 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 316) and fragmentation patterns validate the structure .

Q. What are the typical purification methods for this compound, and how is purity assessed?

  • Methodology : Recrystallization from ethanol or acetone removes unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers. Purity is assessed via HPLC (retention time matching) and melting point analysis (sharp range indicates high crystallinity) .

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenoxy group influence the reactivity of the benzoate ester in nucleophilic substitution reactions?

  • Methodology : The nitro group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the para position. Density Functional Theory (DFT) calculations reveal reduced electron density at the ester’s carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under alkaline conditions). Comparative studies with methoxy or methyl substituents show slower reaction kinetics due to electron-donating effects .

Q. What strategies are employed to resolve contradictions in crystallographic data when refining the structure of this compound derivatives?

  • Methodology : SHELXL refinement ( ) addresses challenges like twinning or disorder:

  • Twinning : Use the TWIN/BASF commands to model overlapping lattices.
  • Disordered Groups : Apply restraints (e.g., DFIX, FLAT) to maintain chemically plausible geometries.
  • Validation: R-factor convergence (<5%), Fourier difference maps, and Hirshfeld surface analysis ensure accuracy .

Q. How can computational methods predict the solvatochromic behavior of this compound in different solvents?

  • Methodology : Time-Dependent DFT (TD-DFT) simulations correlate solvent polarity (via Kamlet-Taft parameters) with UV-Vis absorption shifts. Solvent-accessible surface area (SASA) analysis identifies dipole-dipole interactions in polar solvents (e.g., DMSO), causing bathochromic shifts. Experimental validation uses UV-Vis spectroscopy in solvents ranging from hexane to water .

Q. What role does the nitro group play in the supramolecular interactions of this compound in crystal packing?

  • Methodology : X-ray diffraction reveals intermolecular interactions:

  • C-H···O hydrogen bonds between nitro oxygen and ester methyl protons (2.5–3.0 Å).
  • π-π stacking of aromatic rings (centroid distances ~3.6 Å).
  • The nitro group’s polarity directs layered packing, enhancing thermal stability (TGA data shows decomposition >200°C) .

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